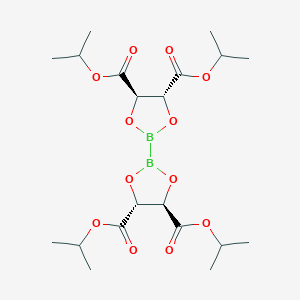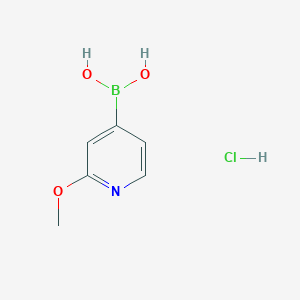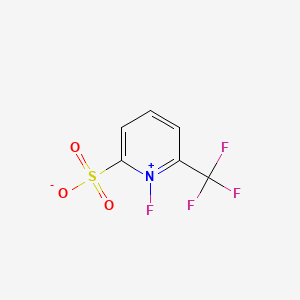![molecular formula C10H16O4S B3040753 Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate CAS No. 235753-82-9](/img/structure/B3040753.png)
Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate
Descripción general
Descripción
“Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate” is a chemical compound with the formula C₁₀H₁₆O₄S . It has a molecular weight of 232.3 g/mol . The CAS Number for this compound is 235753-82-9 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C₁₀H₁₆O₄S . This indicates that the compound consists of 10 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 232.3 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility would typically be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Racemic and Optically Active Coronafacic Acids : A study by (Ohira, 1984) demonstrates the synthesis of racemic and optically active coronafacic acids using a method that involves the reduction of related methyl ester compounds and subsequent chemical transformations. This showcases the potential of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in the synthesis of complex organic molecules.
Photochemistry of 4‐Thia‐2‐cycloalkenones : Anklam, Lau, and Margaretha (1985) studied the photocyclization of methyl esters related to this compound, highlighting the chemical's potential in photochemical applications (Anklam, Lau, & Margaretha, 1985).
Lithiation and Functionalization : Research by Burkhart et al. (2001) focuses on the lithiation and subsequent functionalization of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a compound related to this compound, providing insights into potential pathways for modifying and enhancing the compound (Burkhart, Zhou, Blumenfeld, Twamley, & Natale, 2001).
Synthesis of Functionalized Furan Derivatives : Brückner and Reissig's (1985) research on the synthesis of methyl tetrahydrofuran-3-carboxylates from related methyl esters, including those similar to this compound, showcases the compound's potential in creating functionalized derivatives (Brückner & Reissig, 1985).
High-Pressure CO2 Solubility Studies : The study of high-pressure CO2 solubility in ionic liquids related to this compound by Mattedi et al. (2011) suggests potential applications in gas capture and processing technologies (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(acetylsulfanylmethyl)oxane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-8(11)15-7-10(9(12)13-2)3-5-14-6-4-10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKWLRQWJCVHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CCOCC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


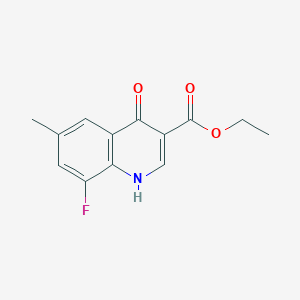
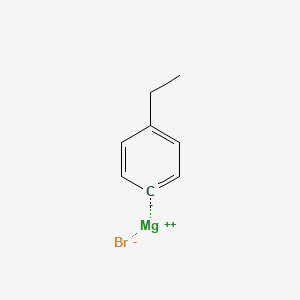

![5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040680.png)
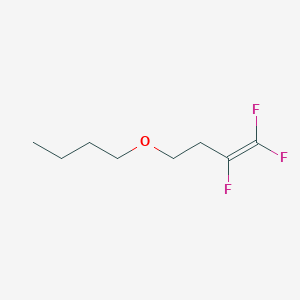
![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)
![2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040685.png)
